REACTION_SMILES
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[CH:13](=[O:14])[O:15][CH2:16][CH3:17].[ClH:18].[o:1]1[c:2]2[c:3]([c:4]([CH2:6][CH2:7][NH2:8])[cH:5]1)[cH:9][cH:10][cH:11][cH:12]2>>[o:1]1[c:2]2[c:3]([c:4]([CH2:6][CH2:7][NH:8][CH:13]=[O:14])[cH:5]1)[cH:9][cH:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1coc2ccccc12
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Name
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Type
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product
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Smiles
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O=CNCCc1coc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |